Tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpyrrolidine-1-carboxylate with a formylating agent. One common method is the use of formic acid or formic acid derivatives under controlled conditions to introduce the formyl group at the 2-position of the pyrrolidine ring .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions at the formyl and ester groups, making it a valuable building block .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a precursor to bioactive molecules. Its structural features make it a candidate for the development of new pharmaceuticals with improved efficacy and selectivity .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions enable the compound to modify biological molecules and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R)-2-oxiranylmethyl carbonate
- Tert-butyl (1S,2R,4S)-2-[(4-methoxybenzyl)oxy]-4-vinylcyclobutyl carbonate
Uniqueness
Tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its combination of a formyl group and a tert-butyl ester group on a pyrrolidine ring.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h7,9H,6,8H2,1-5H3/t9-/m1/s1 |
InChI Key |
YAOIGHGUUSCYRF-SECBINFHSA-N |
Isomeric SMILES |
CC1(C[C@@H](N(C1)C(=O)OC(C)(C)C)C=O)C |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C=O)C |
Origin of Product |
United States |
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